1-(Chloromethyl)-7-fluoro-3,4-dihydroisoquinoline hydrochloride
Overview
Description
1-(Chloromethyl)-7-fluoro-3,4-dihydroisoquinoline hydrochloride is a useful research compound. Its molecular formula is C10H10Cl2FN and its molecular weight is 234.09 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The targets of a compound depend on its chemical structure and properties. For example, compounds with a chloromethyl group, like “1-(Chloromethyl)-7-fluoro-3,4-dihydroisoquinoline hydrochloride”, could potentially react with various biological molecules in the body. Without specific studies, it’s hard to identify the exact targets .
Mode of Action
The mode of action refers to how the compound interacts with its target to exert its effects. This often involves binding to a specific site on the target molecule, which can alter the target’s function. The exact mode of action would depend on the specific targets of the compound .
Biochemical Pathways
Biochemical pathways are a series of chemical reactions that occur within a cell. The compound could potentially affect various biochemical pathways depending on its targets. Without specific information, it’s difficult to say which pathways would be affected .
Pharmacokinetics
Pharmacokinetics refers to how the body absorbs, distributes, metabolizes, and excretes a compound. Factors such as the compound’s chemical structure, formulation, and route of administration can affect its pharmacokinetics. For example, compounds with a chloromethyl group might undergo extensive metabolism in the body .
Result of Action
The result of action refers to the molecular and cellular effects of the compound’s action. This could include changes in cell function, gene expression, or signal transduction pathways. Without specific studies, it’s hard to predict the exact effects of the compound .
Action Environment
The action environment refers to how environmental factors influence the compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other molecules can affect how the compound interacts with its targets .
Biochemical Analysis
Biochemical Properties
1-(Chloromethyl)-7-fluoro-3,4-dihydroisoquinoline hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with serine proteases, inhibiting their activity and thereby affecting proteolytic processes . Additionally, it may bind to specific receptors or transporters, modulating their function and impacting cellular signaling pathways.
Cellular Effects
The effects of this compound on different cell types and cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect mitochondrial function, leading to changes in ATP production and oxidative stress levels . Furthermore, it can modulate the expression of genes involved in apoptosis and cell survival, thereby impacting cell viability and proliferation.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, leading to their inhibition or activation. For instance, it may inhibit the activity of certain kinases, thereby affecting phosphorylation events and downstream signaling pathways . Additionally, it can induce changes in gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are crucial for understanding its stability and long-term impact on cellular function. Over time, the compound may undergo degradation, leading to changes in its efficacy and potency. Studies have shown that prolonged exposure to the compound can result in alterations in cellular metabolism and function, highlighting the importance of monitoring its stability and degradation products .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing cellular function and promoting cell survival. At higher doses, it can induce toxic or adverse effects, including cellular damage and apoptosis . Understanding the dosage-dependent effects is essential for determining the therapeutic window and potential side effects of the compound.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. It may undergo phase I and phase II metabolic reactions, leading to the formation of metabolites with different biological activities . These metabolic pathways can influence the compound’s efficacy, toxicity, and overall pharmacokinetic profile.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for understanding its bioavailability and therapeutic potential. The compound may interact with specific transporters or binding proteins, facilitating its uptake and distribution to target sites . Additionally, its localization and accumulation within different cellular compartments can impact its activity and function.
Subcellular Localization
The subcellular localization of this compound is essential for understanding its mechanism of action and potential effects on cellular processes. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within the mitochondria, nucleus, or other organelles can influence its activity and interactions with biomolecules.
Properties
IUPAC Name |
1-(chloromethyl)-7-fluoro-3,4-dihydroisoquinoline;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClFN.ClH/c11-6-10-9-5-8(12)2-1-7(9)3-4-13-10;/h1-2,5H,3-4,6H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBKVMQIWPWPWNC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=C(C2=C1C=CC(=C2)F)CCl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.